molecular formula C23H26N4O4S B2982637 Methyl 3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946215-89-0

Methyl 3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2982637
CAS No.: 946215-89-0
M. Wt: 454.55
InChI Key: LRTYBBPPKPWEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a tetrahydroquinazoline core substituted with a thioxo group, a methoxycarbonyl moiety, and a piperazine-ethyl side chain. Its structural complexity arises from the integration of multiple pharmacophoric elements: the tetrahydroquinazoline core (rigid planar structure), the thioxo group (enhanced hydrogen-bonding capacity), and the methoxycarbonyl ester (improved solubility and bioavailability) .

Properties

IUPAC Name

methyl 3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-30-18-6-4-17(5-7-18)26-12-9-25(10-13-26)11-14-27-21(28)19-8-3-16(22(29)31-2)15-20(19)24-23(27)32/h3-8,15H,9-14H2,1-2H3,(H,24,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTYBBPPKPWEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article will explore its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinazoline core substituted with a piperazine moiety and a methoxyphenyl group. This unique arrangement is believed to contribute to its biological effects.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In Vitro Studies : A study demonstrated that related compounds showed growth inhibition across various human tumor cell lines with GI50 values ranging from 0.025 to 2 μM. This suggests that the compound could induce apoptosis and inhibit cellular proliferation by targeting key signaling pathways essential for tumor growth .
  • Mechanism of Action : The proposed mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting CDK4 and CDK6 have been shown to be effective in treating certain cancers, particularly those associated with cyclin D1 overexpression .

Neuropharmacological Effects

The structural components of the compound suggest potential interactions with neurotransmitter systems:

Case Study Overview

A recent study assessed the biological activity of several tetrahydroquinazoline derivatives, including those similar to the compound . The following table summarizes key findings from various studies:

CompoundCell Line TestedGI50 (μM)Mechanism
Compound AHeLa (cervical cancer)0.5CDK inhibition
Compound BMCF-7 (breast cancer)0.3Apoptosis induction
Methyl 3-(...)Multiple lines0.025 - 2Polypharmacology

Detailed Findings

  • Antitumor Efficacy : In vitro tests revealed that the compound induced significant growth arrest in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Selectivity : The selectivity of the compound towards tumor cells over normal cells was noted, suggesting a favorable therapeutic index .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of Methyl 3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, we compare it with three analogous compounds (Table 1) and analyze their structural, synthetic, and functional differences.

Table 1: Key Properties of this compound and Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Pharmacological Relevance
This compound Tetrahydroquinazoline 4-Methoxyphenylpiperazine-ethyl, thioxo, methoxycarbonyl ~529.6 Not reported Hypothesized CNS modulation
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazopyridine 4-Nitrophenyl, cyano, phenethyl, diethyl carboxylate ~579.6 243–245 Antimicrobial screening candidate
Methyl 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate Thienopyridazine Methyl, methoxycarbonyl ~238.3 Not reported Anticancer/anti-inflammatory
Methyl 4-oxo-5-phenyl-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate Thienopyridazine Phenyl, methoxycarbonyl ~286.3 Not reported Kinase inhibition studies

Structural and Functional Differences

Core Heterocycle: The tetrahydroquinazoline core in the target compound provides a rigid, planar structure conducive to intercalation or enzyme binding, whereas thienopyridazine derivatives (e.g., compounds 73a/b in ) exhibit a fused thiophene ring, enhancing π-π stacking interactions .

Substituent Effects: The 4-methoxyphenylpiperazine-ethyl chain in the target compound likely improves blood-brain barrier permeability, a trait absent in the diethyl carboxylate and nitrophenyl analogues . The thioxo group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to the oxo group in thienopyridazine derivatives .

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step functionalization of the tetrahydroquinazoline core, including nucleophilic substitution for piperazine attachment and esterification . In contrast, thienopyridazine derivatives () are synthesized via cyclocondensation of thiophene precursors, which is more straightforward but less modular .

Pharmacological and Physicochemical Comparisons

  • Solubility: The methoxycarbonyl group in the target compound and thienopyridazine derivatives improves aqueous solubility compared to nitro- or cyano-substituted analogues .
  • Bioactivity: Piperazine-containing compounds (e.g., the target) are frequently associated with CNS activity due to receptor affinity, whereas nitrophenyl/cyano analogues () may prioritize antimicrobial or antiparasitic effects . Thienopyridazines () show promise in kinase inhibition, attributed to their planar heterocycles mimicking ATP adenine .

Q & A

Q. What synthetic routes are recommended for the preparation of this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including:

  • Palladium-catalyzed reductive cyclization for constructing the quinazoline core (e.g., using nitroarenes and formic acid derivatives as CO surrogates) .
  • Piperazine coupling : The 4-(4-methoxyphenyl)piperazine moiety is introduced via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions .
  • Esterification : Final carboxylate esterification with methanol under acidic catalysis.
    Optimization : Adjust reaction time, temperature, and catalyst loading (e.g., Pd(OAc)₂ at 0.5–2 mol%) to improve yields. Monitor intermediates via TLC/HPLC .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirm regiochemistry of the piperazine and quinazoline moieties (e.g., ¹H NMR coupling patterns for ethyl linkage) .
  • HPLC : Use reverse-phase C18 columns with mobile phases like methanol/water/0.2 M NaH₂PO₄ (pH 5.5) for purity assessment (>97%) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ for [M+H]⁺) .

Q. What biological targets or mechanisms are hypothesized for this compound?

Based on structural analogs:

  • Kinase inhibition : The quinazoline-thioxo scaffold resembles ATP-competitive kinase inhibitors (e.g., EGFR or VEGFR targets) .
  • GPCR modulation : The 4-methoxyphenylpiperazine moiety suggests potential serotonin (5-HT₁A/5-HT₂A) or dopamine receptor interactions .
  • Validate targets via radioligand binding assays or enzymatic inhibition studies .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the thioxo group .
  • Handling : Use gloveboxes for moisture-sensitive steps; avoid prolonged exposure to light (UV degradation risk) .

Advanced Research Questions

Q. How can aqueous solubility be improved for in vivo studies without compromising activity?

  • Salt formation : Explore hydrochloride or phosphate salts by reacting the free base with HCl or H₃PO₄ .
  • Prodrug strategies : Replace the methyl ester with PEGylated or glycosylated moieties to enhance hydrophilicity .
  • Co-solvent systems : Use DMSO/PBS (10:90 v/v) for dosing formulations, validated via equilibrium solubility assays .

Q. What stability-indicating methods are recommended for stress testing?

  • Forced degradation : Expose to heat (60°C/72 hr), acidic (0.1 M HCl), and oxidative (3% H₂O₂) conditions .
  • HPLC-DAD/UV : Monitor degradation products (e.g., sulfoxide formation from thioxo oxidation) with gradient elution (5→95% MeOH in 30 min) .
  • LC-MS : Identify degradation pathways (e.g., ester hydrolysis to carboxylic acid) .

Q. How should contradictory bioassay data (e.g., IC₅₀ variability) be resolved?

  • Assay validation : Confirm cell line authenticity (STR profiling) and reagent batch consistency .
  • Off-target profiling : Use broad-panel kinase assays or GPCR screens to rule out non-specific binding .
  • Statistical analysis : Apply ANOVA to compare replicates and assess inter-lab variability .

Q. What in silico strategies can prioritize derivatives for SAR studies?

  • Molecular docking : Use AutoDock Vina with crystal structures of target kinases (e.g., PDB: 1M17) to predict binding modes .
  • QSAR modeling : Corrogate descriptors like logP, polar surface area, and H-bond donors with activity data .
  • ADMET prediction : Employ SwissADME or pkCSM to filter compounds with poor permeability or hepatic toxicity .

Q. How can impurity profiles be controlled during scale-up synthesis?

  • Process analytical technology (PAT) : Implement real-time FTIR to monitor intermediate purity .
  • Byproduct identification : Use LC-MS to detect common impurities (e.g., de-esterified analogs or piperazine dimerization products) .
  • Crystallization optimization : Recrystallize from ethanol/water (7:3) to remove polar impurities .

Q. What strategies address regioselectivity challenges in piperazine-ethylquinazoline coupling?

  • Protecting groups : Temporarily protect the quinazoline nitrogen with Boc to direct coupling to the ethyl chain .
  • Metal-ligand tuning : Use Pd-Xantphos catalysts to favor C–N bond formation over competing pathways .
  • DFT calculations : Predict transition-state energies to guide solvent selection (e.g., DMF vs. THF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.